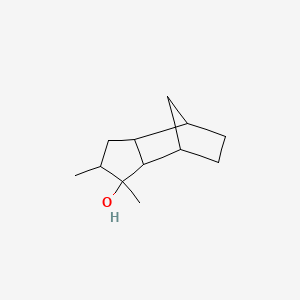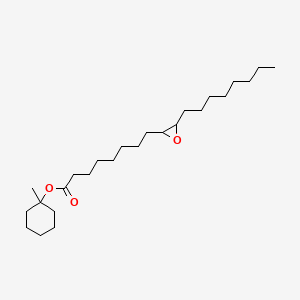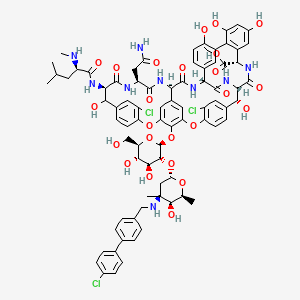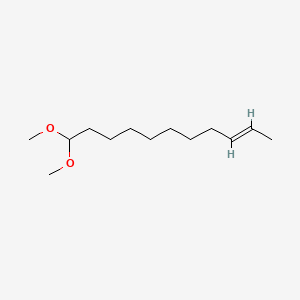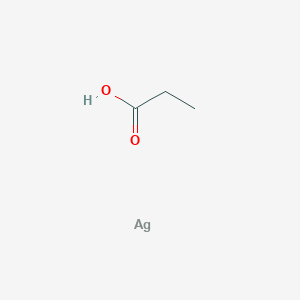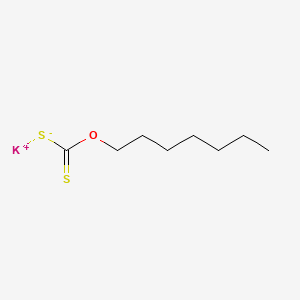
Potassium O-heptyl dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium O-heptyl dithiocarbonate is a chemical compound with the molecular formula C8H15KOS2. It is a potassium salt of O-heptyl dithiocarbonate, characterized by its unique structure that includes a heptyl group attached to a dithiocarbonate moiety. This compound is known for its applications in various industrial and scientific fields due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium O-heptyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with heptyl alcohol and carbon disulfide. The reaction typically involves the following steps:
- Dissolve potassium hydroxide in an appropriate solvent such as ethanol.
- Add heptyl alcohol to the solution and stir the mixture.
- Introduce carbon disulfide to the reaction mixture under controlled temperature conditions.
- Allow the reaction to proceed, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Using large reactors to mix potassium hydroxide, heptyl alcohol, and carbon disulfide.
- Maintaining precise temperature and pressure conditions to ensure optimal yield.
- Employing purification techniques such as filtration and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium O-heptyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyl group or the dithiocarbonate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiocarbonates or heptyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium O-heptyl dithiocarbonate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber chemicals, flotation agents in mining, and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism by which potassium O-heptyl dithiocarbonate exerts its effects involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-heptyl dithiocarbonate is unique due to its heptyl group, which imparts distinct hydrophobic properties compared to shorter alkyl chain xanthates. This difference in structure can influence its reactivity and applications, making it suitable for specific industrial and research purposes.
Eigenschaften
CAS-Nummer |
2720-78-7 |
|---|---|
Molekularformel |
C8H15KOS2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
potassium;heptoxymethanedithioate |
InChI |
InChI=1S/C8H16OS2.K/c1-2-3-4-5-6-7-9-8(10)11;/h2-7H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UONHJSWTEBJXNB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCOC(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


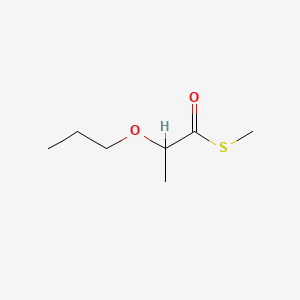
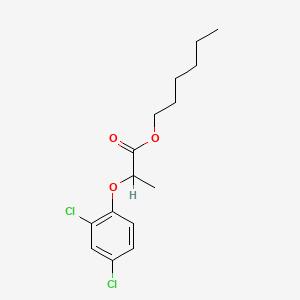
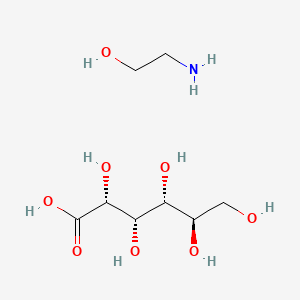
![Coceth-25 [INCI]](/img/structure/B12664055.png)

